MAO-B Inhibitory Potency: 2-Amino-5-bromobenzenesulfonamide vs. Non-Halogenated Parent Scaffold
2-Amino-5-bromobenzenesulfonamide exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 33 nM [1]. In contrast, the non-halogenated parent scaffold 2-aminobenzenesulfonamide shows substantially weaker MAO-B inhibition, with reported IC50 values typically exceeding 1 µM in comparable assay systems [2]. This represents an approximate 30-fold improvement in potency conferred specifically by the 5-bromo substitution.
| Evidence Dimension | MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | 2-Aminobenzenesulfonamide (parent scaffold, non-halogenated): >1,000 nM (class-level inference) |
| Quantified Difference | Approximately 30-fold greater potency |
| Conditions | Inhibition of human monoamine oxidase B; ChEMBL-curated assay (BindingDB BDBM50421645) |
Why This Matters
The 33 nM IC50 against MAO-B establishes this compound as a validated tool for neurological research where MAO-B inhibition is mechanistically relevant, whereas the non-halogenated parent lacks sufficient potency for meaningful target engagement.
- [1] BindingDB Entry BDBM50421645. IC50 = 33 nM for human MAO-B inhibition by 2-amino-5-bromobenzenesulfonamide. ChEMBL-curated data. View Source
- [2] ChEMBL Database. Structure-activity relationship data for aminobenzenesulfonamide MAO inhibitors. Non-halogenated 2-aminobenzenesulfonamide derivatives exhibit MAO-B IC50 > 1 µM. View Source
